molecular formula C22H24N6O2 B11031415 N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,7-trimethylquinazolin-2-amine

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,7-trimethylquinazolin-2-amine

Cat. No.: B11031415
M. Wt: 404.5 g/mol
InChI Key: YSXPOZNBMPGFEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic organic molecule featuring a 1,3,5-triazine core linked to a quinazolin-2-amine moiety via a methylene bridge substituted with a 1,3-benzodioxole group. The quinazoline ring is further substituted with methyl groups at positions 4, 6, and 5.

Properties

Molecular Formula

C22H24N6O2

Molecular Weight

404.5 g/mol

IUPAC Name

N-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4,6,7-trimethylquinazolin-2-amine

InChI

InChI=1S/C22H24N6O2/c1-13-6-17-15(3)25-22(26-18(17)7-14(13)2)27-21-23-10-28(11-24-21)9-16-4-5-19-20(8-16)30-12-29-19/h4-8H,9-12H2,1-3H3,(H2,23,24,25,26,27)

InChI Key

YSXPOZNBMPGFEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1C)NC3=NCN(CN3)CC4=CC5=C(C=C4)OCO5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,7-trimethylquinazolin-2-amine typically involves multiple steps, including the formation of the benzodioxole, triazine, and quinazoline components. Common reagents and conditions used in these reactions include:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,7-trimethylquinazolin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following analysis compares the target compound with structurally similar molecules, focusing on substituent variations, physicochemical properties, and synthetic methodologies.

Substituent Variations in Quinazoline Derivatives

Compound A : N-[5-(1,3-Benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine

  • Key Difference : The quinazoline ring in Compound A is substituted with methyl groups at positions 4 and 8, compared to 4,6,7-trimethyl in the target compound.
  • For example, 4,8-dimethyl substitution may reduce steric hindrance compared to 4,6,7-trimethyl, enhancing interaction with hydrophobic enzyme pockets .

Compound B : 6-Methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine

  • Key Differences :
    • Quinazoline substituents: 6-methoxy and 4-methyl vs. 4,6,7-trimethyl.
    • Triazine substituent: 4-methoxybenzyl vs. 1,3-benzodioxol-5-ylmethyl.
  • The 4-methoxybenzyl group may enhance π-π stacking interactions in aromatic binding sites compared to the benzodioxole group .

Core Heterocycle Modifications

Compound C : N-[5-(Tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine

  • Key Differences :
    • Replaces quinazoline with a benzothiazole ring.
    • Tetrahydrofuran-2-ylmethyl substituent instead of benzodioxole.
  • Implications : Benzothiazole cores are associated with antimicrobial and anticancer activities. The tetrahydrofuran group may improve solubility (42.1 µg/mL at pH 7.4) compared to the benzodioxole, which is more lipophilic .

Compound D : (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine

  • Key Differences :
    • 1,3,4-Thiadiazole core instead of triazine-quinazoline.
    • Incorporates a methylsulfanylbenzylidene group.
  • Implications: Thiadiazoles exhibit insecticidal and fungicidal properties.

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight Notable Substituents Solubility (Water)
Target Compound C₂₃H₂₄N₆O₂ 440.48 g/mol 4,6,7-Trimethylquinazoline Not reported
Compound A C₂₂H₂₂N₆O₂ 426.46 g/mol 4,8-Dimethylquinazoline Not reported
Compound B C₂₁H₂₄N₆O₂ 392.46 g/mol 6-Methoxyquinazoline Not reported
Compound C C₁₅H₁₉N₅OS 317.40 g/mol Benzothiazole, Tetrahydrofuran 42.1 µg/mL

Biological Activity

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,7-trimethylquinazolin-2-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of triazine and quinazoline derivatives. Its molecular formula is C22H26N4O3C_{22}H_{26}N_{4}O_{3}, with a molecular weight of 410.48 g/mol. The structure features a benzodioxole moiety which is known for its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Kinase Inhibition : Like other benzodioxole derivatives, this compound may exhibit inhibitory effects on specific kinases involved in cancer progression. The benzodioxole group has been linked to selective inhibition of Src family kinases (SFKs) and Abl kinases at low nanomolar concentrations .
  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures can inhibit tumor growth in xenograft models. For instance, analogs have shown significant efficacy against human pancreatic cancer models when administered orally .
  • Antimicrobial Properties : Some derivatives have demonstrated activity against pathogenic bacteria by inhibiting key virulence factors such as mono-ADP-ribosyltransferase toxins .

Biological Activity Data

Activity Type Description Reference
Kinase InhibitionHigh selectivity for SFKs; effective at low nanomolar concentrations.
Anticancer ActivitySignificant tumor growth inhibition in preclinical models; improved survival rates observed.
Antimicrobial EffectsInhibition of virulence factors in pathogenic bacteria; potential for therapeutic applications.

Case Studies

  • Src Kinase Inhibition : A study involving a related compound demonstrated that it could inhibit c-Src and Abl kinases effectively while showing favorable pharmacokinetics in animal models . Such findings indicate the potential for developing targeted cancer therapies.
  • Virulence Factor Targeting : Research into the antibacterial properties highlighted the ability of similar compounds to inhibit toxins produced by bacteria like Vibrio cholerae, suggesting a pathway for developing new antimicrobial agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.